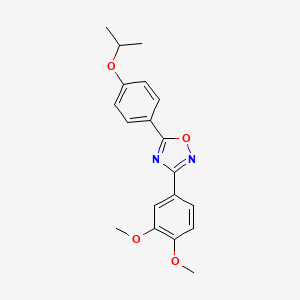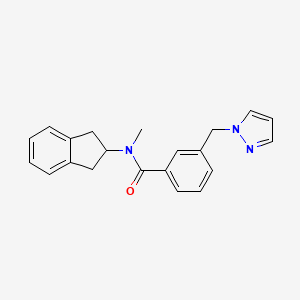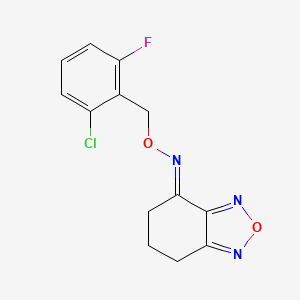![molecular formula C22H23N3O3S2 B5423406 N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5423406.png)
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell lymphomas and leukemias.
Wirkmechanismus
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide binds to the ATP-binding site of SYK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. Inhibition of these pathways leads to cell cycle arrest, apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit SYK kinase activity in B-cells, with minimal effects on other kinases. This selectivity profile reduces the potential for off-target toxicities and improves the safety profile of the drug. In preclinical studies, this compound has demonstrated potent antitumor activity against a range of B-cell malignancies, including those with high-risk genetic features and resistance to standard therapies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying SYK signaling in B-cells. Its high potency and selectivity allow for robust inhibition of SYK activity at low concentrations, minimizing the potential for off-target effects. This compound is also orally bioavailable and has good pharmacokinetic properties in preclinical models, enabling easy administration in animal studies. However, this compound has some limitations as a tool compound, including its relatively low solubility and stability, which can affect its bioavailability and reproducibility in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide and its role in B-cell malignancies. One area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Another area of focus is the combination of this compound with other targeted agents or chemotherapy to enhance its antitumor activity and overcome resistance mechanisms. Furthermore, the development of more potent and selective SYK inhibitors may lead to improved clinical outcomes in patients with B-cell malignancies.
Synthesemethoden
The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that starts with the reaction of 4-(4-pyridinylmethyl)benzaldehyde with piperidine-4-carboxylic acid to form the corresponding amide. This intermediate is then treated with 2-thiophenesulfonyl chloride to yield the final product. The overall yield of the synthesis is reported to be around 20%.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and follicular lymphoma (FL). In vitro and in vivo studies have demonstrated that this compound inhibits SYK phosphorylation and downstream signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Eigenschaften
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-22(19-9-13-25(14-10-19)30(27,28)21-2-1-15-29-21)24-20-5-3-17(4-6-20)16-18-7-11-23-12-8-18/h1-8,11-12,15,19H,9-10,13-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXXSUJSZHXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-fluoro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5423324.png)
![11-[(5-methoxy-1H-indol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423330.png)
![4-benzyl-5-[1-(2-isopropoxypropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5423332.png)
![1-(4-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5423340.png)

![2-(ethoxymethyl)-4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5423352.png)

![2-ethyl-1-{[(4-fluorobenzyl)thio]acetyl}piperidine](/img/structure/B5423363.png)
![N-(2,4-dimethoxyphenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5423369.png)


![2-[4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5423390.png)
![2-[(4-acetyl-2-nitrophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5423408.png)
![3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5423409.png)